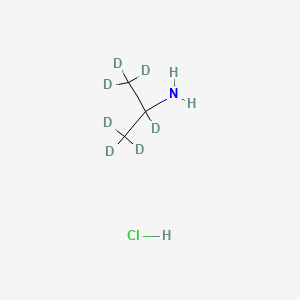

iso-Propyl-d7-amine

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYORFGKSZLPNW-NDCOIKGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106658-10-0 | |

| Record name | 2-Propan-1,1,1,2,3,3,3-d7-amine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106658-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Isotopic Incorporation of Iso Propyl D7 Amine

Advanced Deuteration Techniques for Primary Amine Synthesis

The creation of deuterated primary amines such as iso-propyl-d7-amine necessitates advanced synthetic approaches that can precisely and efficiently incorporate deuterium (B1214612). These techniques can be broadly categorized into two main areas: those that build the molecule from already deuterated starting materials and those that introduce deuterium into a non-deuterated molecule through catalysis.

Precursor Deuteration Strategies

A common and controlled method for synthesizing this compound involves the use of precursors where the deuterium atoms are already incorporated. This bottom-up approach ensures high isotopic purity in the final product.

A widely employed strategy for the synthesis of this compound is the reductive amination of a deuterated carbonyl precursor, namely acetone-d6 (B32918). masterorganicchemistry.com This reaction typically involves treating acetone-d6 with ammonia (B1221849) in the presence of a reducing agent and a catalyst. google.com The process begins with the formation of an imine intermediate from the reaction of acetone-d6 and ammonia, which is then subsequently reduced to the desired primary amine. masterorganicchemistry.com

One specific method involves the reduction of acetone-d6 using lithium aluminum deuteride (B1239839) (LiAlD₄), which can yield (CD₃)₂CDNH₂ with high isotopic purity (e.g., 99%). The reaction is typically carried out in an anhydrous solvent like diethyl ether. Another approach utilizes hydrogen gas and a nickel-based catalyst under controlled temperature and pressure to facilitate the reductive amination of acetone (B3395972) with ammonia. google.comgoogle.com By substituting standard acetone, hydrogen, and ammonia with their deuterated counterparts (acetone-d6, deuterium gas (D₂), and deuterated ammonia (ND₃)), a high degree of deuteration in the final this compound product can be achieved.

The general reaction conditions for the non-deuterated synthesis, which can be adapted for the deuterated analogue, are as follows:

| Parameter | Value |

| Reactants | Acetone, Hydrogen, Ammonia |

| Catalyst | Nickel-based |

| Pressure | Atmospheric to 0.5 MPa |

| Temperature | 70-130 °C |

| Molar Ratio (Acetone:H₂:NH₃) | 1:1-4:2-6 |

| Data derived from non-deuterated synthesis methods which are adaptable for deuterated analogues. google.com |

Deuterated ammonia (ND₃) can serve as a key deuterium source in the synthesis of this compound. In pathways starting from precursors like deuterated propylene (B89431) oxide, ND₃ is used as the aminating agent. The reaction between deuterated propylene oxide and deuterated ammonia occurs under controlled temperature and pressure (e.g., 30–40°C and 0.2–0.4 MPa). Subsequent fractional distillation allows for the isolation of the desired deuterated isopropanolamine, which can be further converted to this compound. While ammonia is a fundamental source of nitrogen for amine synthesis, its gaseous nature can be problematic in laboratory settings, leading to the exploration of ammonia surrogates. researchgate.net However, for isotopic labeling, the direct use of ND₃ is a straightforward approach to introduce deuterium onto the nitrogen and potentially other exchangeable protons.

The amination of deuterated alcohols provides another route to deuterated amines. For instance, deuterated isopropanol (B130326) (isopropanol-d8) can be a starting material. organic-chemistry.org The amination of isopropanol to isopropylamine (B41738) can be achieved, and by using a fully deuterated alcohol, the deuterium content of the resulting amine is maximized. google.comorganic-chemistry.org Ruthenium catalysts have been shown to facilitate the deuteration of primary alcohols using heavy water as the deuterium source, which can then be subjected to amination. google.com Biocatalytic methods, employing enzymes like l-alanine (B1666807) dehydrogenase, can perform reductive amination on keto acids in the presence of an amine source (like NH₄⁺) in heavy water (²H₂O), suggesting a potential pathway for chiral deuterated amine synthesis. nih.gov

Utilization of Deuterated Ammonia (ND3)

Catalytic Deuteration Approaches

Catalytic methods offer an alternative to precursor synthesis, often allowing for the introduction of deuterium at later stages of a synthetic sequence. These methods rely on catalysts to facilitate the exchange of hydrogen atoms for deuterium atoms from a deuterium source.

Heterogeneous catalysts, such as platinum or palladium on a carbon support (Pt/C or Pd/C), are effective for hydrogen-deuterium (H/D) exchange reactions. mdpi.com These catalysts can be used to deuterate arylamines in the presence of D₂O at elevated temperatures. mdpi.com While direct H/D exchange on isopropylamine itself can be challenging, related catalytic systems are used for the synthesis of deuterated amines. For example, nickel nanoparticles can catalyze the reductive amination of aldehydes using isopropanol as a hydrogen source; using deuterated isopropanol (isopropanol-d8) allows for the synthesis of deuterated amines. organic-chemistry.org Ruthenium catalysts have also been employed in the deuteration of primary amines using heavy water (D₂O) as the deuterium source, although this can sometimes result in lower deuteration rates and require harsh conditions. google.com More recent developments in organophotocatalysis allow for the direct α-deuteration of primary amines using D₂O under mild, metal-free conditions. nih.govrsc.org This method combines an organophotocatalyst with a thiol hydrogen atom transfer (HAT) catalyst to achieve high levels of deuterium incorporation. nih.gov

Below is a table summarizing various catalytic approaches for deuteration relevant to amine synthesis:

| Catalyst System | Deuterium Source | Substrate Type | Key Feature |

| Ruthenium | D₂O | Primary Alcohols/Amines | Enables H/D exchange. google.com |

| Nickel Nanoparticles | Isopropanol-d8 | Aldehydes/Imines | Transfer hydrogenation for reductive amination. organic-chemistry.org |

| Organophotocatalyst + Thiol HAT | D₂O | Primary Amines | Mild, metal-free α-deuteration. nih.govrsc.org |

| Pt/C or Pd/C | D₂O | Arylamines | H/D exchange at elevated temperatures. mdpi.com |

Palladium or Ruthenium Catalysts in Deuteration

Catalytic deuteration is a prominent method for introducing deuterium into organic molecules. Both palladium and ruthenium catalysts are effective for the hydrogen-deuterium (H-D) exchange. Heterogeneous catalysis using these metals, often supported on materials like alumina (B75360) or carbon, facilitates the exchange of hydrogen atoms with deuterium gas (D2) at elevated temperatures, typically between 150–200°C. This gas-phase approach is advantageous as it minimizes the use of solvents and reduces the formation of byproducts.

Palladium catalysts are well-regarded for their high efficiency in hydrogenation and H-D exchange reactions. mdpi.com For instance, a palladium-catalyzed H-D exchange protocol has been developed for the synthesis of β-deuterated N-protected amino amides, which can then be converted to β-deuterated amino acids. osti.gov Ruthenium catalysts have also demonstrated high selectivity and incorporation of deuterium in the H-D exchange of amines and amino acids at temperatures around 135°C. mdpi.com A dinuclear ruthenium complex has been reported to catalyze the deaminative coupling of primary amines to secondary amines, a process that can be adapted for deuteration. ias.ac.in

Optimized Catalyst Systems for Selective Deuterium Incorporation

Optimizing catalyst systems is crucial for achieving selective and high levels of deuterium incorporation. For example, a 2021 study showed 95% deuterium incorporation using Ru/C catalysts at 180°C. The choice of catalyst and reaction conditions can significantly influence the selectivity of deuteration. For instance, in the deuteration of unsaturated compounds, switching from a 10% Pd/C catalyst to a less active 5% Pd/BaSO4 catalyst increased the deuterium content from 70% to 95% by selectively deuterating the double bond without affecting the phenyl ring. thalesnano.com

Recent developments have focused on creating milder and more selective deuteration protocols. Iridium-based catalysts, particularly those with phosphine-coordinated iridium(I), have shown exceptional efficiency for ortho-directed HIE under ambient conditions. acs.org For the deuteration of anilines, iridium nanoparticles have been used to achieve selective labeling at the ortho positions. acs.org Furthermore, manganese-catalyzed C-H activation and deuteration have been demonstrated using a catalytic transient directing group strategy, which allows for high levels of activity in HIE even at low pressures of deuterium gas. researchgate.net

| Catalyst System | Substrate Type | Selectivity | Deuterium Incorporation | Reference |

| Ru/C | Isopropylamine | General | 95% | |

| 5% Pd/BaSO4 | Cinnamic acid | Double bond | 95% | thalesnano.com |

| Iridium nanoparticles | Anilines | Ortho-position | High | acs.org |

| Manganese w/ transient directing group | Benzaldehydes | Ortho-position | High | researchgate.net |

Multi-step Reaction Sequences for Deuterated Isopropylamine Synthesis

The synthesis of this compound can also be achieved through multi-step reaction sequences. One common pathway involves the deuteration of isopropylamine precursors. A patented method describes a process starting with deuterated propylene oxide and deuterated ammonia (ND3). This reaction is carried out under controlled temperature (30–40°C) and pressure (0.2–0.4 MPa) in a process known as amination. The initial product, monoisopropanol-d7-amine, is then isolated and undergoes further ammonolysis to yield the final this compound. This method can achieve an isotopic purity of over 98%.

Another approach involves the reductive amination of acetone. In this method, acetone, hydrogen, and ammonia are used as raw materials to synthesize isopropylamine over a nickel-based catalyst. google.com For the deuterated analog, deuterated reactants would be employed. The reaction conditions are typically a temperature of 70-130°C and a pressure between atmospheric and 0.5 MPa. google.com

Ammonolysis and Fractional Distillation for Isotopic Purity

In the multi-step synthesis of this compound from deuterated precursors, ammonolysis is a key reaction step. Following the ammonolysis of deuterated propylene oxide with deuterated ammonia, the resulting mixture contains the desired product along with other compounds. To achieve high isotopic purity, fractional distillation is employed. research-solution.com This separation technique takes advantage of the different boiling points of the components in the mixture. google.com Careful control of the distillation process, including pressure modulation in flash distillation towers, enhances separation efficiency and reduces residual non-deuterated impurities.

Control of Isotopic Purity and Distribution in Synthesis

Strategies to Minimize Isotopic Scrambling

Isotopic scrambling, the undesired distribution of isotopes, is a significant challenge in the synthesis of deuterated compounds. wikipedia.orgnih.gov Several strategies can be employed to minimize this phenomenon. One key approach is the use of deuterated solvents, such as D2O or CD3OD, to prevent proton back-exchange from the solvent. wikipedia.org In systems using deuterated ammonia, employing anhydrous ND3 in a closed-loop system is critical to maintain solvent purity.

The choice of catalyst and reaction conditions also plays a crucial role. For instance, in some catalytic systems, careful optimization of instrument parameters that cause ion heating can minimize hydrogen scrambling. wikipedia.org In certain palladium-catalyzed reactions, the use of aprotic solvents like ethyl acetate (B1210297) instead of protic solvents like methanol (B129727) has been shown to significantly increase deuterium incorporation and reduce scrambling. thalesnano.com Additionally, performing reactions under an inert atmosphere, such as argon, can help prevent the introduction of atmospheric moisture, which can be a source of protons. nih.gov

Advanced Purification Methodologies for Deuterated Amine Analogs

After synthesis, advanced purification methodologies are essential to isolate the deuterated amine analog with high purity. Fractional distillation is a fundamental technique used to separate compounds with different boiling points and is often a primary step in purification. research-solution.comgoogle.com For more challenging separations and to remove trace impurities, chromatographic techniques are employed. Silica gel column chromatography is a common method for purifying deuterated products. researchgate.netimreblank.ch

Industrial-Scale Synthesis Considerations for Isotopically Labeled Primary Amines

The transition from laboratory-scale synthesis to industrial production of isotopically labeled compounds like this compound introduces significant challenges, primarily related to economics and the maintenance of high isotopic purity throughout the manufacturing process.

Economic Challenges of Deuterated Reagents and Recovery

The high cost of deuterated starting materials is a major economic hurdle in the large-scale synthesis of isotopically labeled compounds. Deuterium gas (D₂) and deuterated solvents and reagents, such as deuterium oxide (D₂O) and deuterated ammonia (ND₃), are considerably more expensive than their non-deuterated counterparts. For example, deuterated ammonia (ND₃) can cost around $500 per liter, making its large-scale use economically challenging.

To address these high costs, recovery and recycling of deuterated reagents are crucial for industrial-scale production. Closed-loop systems for the recovery and reuse of expensive reagents like ND₃ have been shown to reduce costs by as much as 40%. Similarly, recovery programs for deuterated solvents, such as benzene-d6, have been successfully implemented, where the depleted solvent is re-enriched and returned to a usable quality at a significant cost saving. iaea.org These strategies not only provide economic benefits but also conserve the limited global supply of deuterium. iaea.org

Table 1: Economic Considerations of Deuterated Reagents

| Deuterated Reagent | Approximate Cost | Economic Mitigation Strategy | Potential Cost Reduction |

|---|---|---|---|

| Deuterated Ammonia (ND₃) | ~$500/L | Closed-loop system recycling | Up to 40% |

| Deuterated Solvents (e.g., Benzene-d6) | High | Recovery and re-enrichment programs | Significant cost savings |

| Deuterium Gas (D₂) | Expensive | On-site generation from D₂O | Reduces transportation and storage costs |

Mitigation of Isotopic Dilution in Multi-Step Processes

Maintaining high isotopic purity is a critical challenge in the multi-step synthesis of deuterated compounds. Isotopic dilution, the unintentional replacement of deuterium with protium (B1232500) (¹H), can occur at various stages of the manufacturing process, leading to a final product with a lower than desired deuterium content.

One common source of isotopic dilution is the presence of residual protium in solvents, reagents, or even the reaction vessels. To mitigate this, the use of highly pure deuterated solvents (e.g., D₂O, CD₃OD) with purities exceeding 99.5% is essential. Ensuring all reaction components and equipment are thoroughly dried and free of protic impurities is also a critical step.

Another point of potential isotopic dilution is during workup and purification steps. For example, exposure to atmospheric moisture or the use of protic solvents during extraction or chromatography can lead to back-exchange of deuterium atoms, particularly at labile positions such as on an amine group. Careful selection of aprotic and anhydrous conditions during these processes is necessary. In some cases, stable isotope dilution assays (SIDA) are employed, where a known amount of a stable isotope-labeled standard is added to a sample to accurately quantify the analyte and account for any losses or dilution during analysis. acs.org However, it is noted that even with deuterated standards, slight differences in chromatographic behavior between the deuterated and non-deuterated compounds can occur, which must be accounted for. nih.govnih.gov

Late-stage isotopic exchange is a synthetic strategy that can help minimize the risk of isotopic dilution. By introducing the deuterium label at one of the final steps of the synthesis, the number of subsequent reactions where dilution could occur is reduced. This approach is particularly valuable for complex molecules.

In-process monitoring can also play a vital role in mitigating isotopic dilution. Techniques like in-line Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the reaction in real-time and allow for adjustments to process parameters such as pressure and temperature to prevent secondary reactions that could lead to the introduction of non-deuterated protons.

Table 2: Strategies to Mitigate Isotopic Dilution

| Mitigation Strategy | Description | Key Considerations |

|---|---|---|

| High Purity Reagents | Use of deuterated solvents and reagents with >99.5% isotopic purity. | Cost of high-purity materials. |

| Anhydrous Conditions | Thoroughly drying all glassware and using anhydrous solvents and reagents. | Preventing exposure to atmospheric moisture. |

| Late-Stage Isotopic Exchange | Introducing the deuterium label as late as possible in the synthetic sequence. | May require development of new synthetic methods. |

| In-Process Monitoring | Real-time analysis of the reaction to control conditions and prevent side reactions. | Requires specialized analytical equipment (e.g., in-line FTIR). |

| Aprotic Workup/Purification | Using aprotic solvents and techniques to avoid back-exchange of deuterium. | Compatibility of the compound with aprotic conditions. |

Advanced Spectroscopic Characterization for Research Applications of Iso Propyl D7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Amine Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules in solution. bdu.ac.in In the context of deuterated compounds like iso-propyl-d7-amine, specific NMR methods are employed to gain comprehensive information about the molecule's isotopic composition and structural integrity. rsc.org

Deuterium (B1214612) NMR (²H NMR) for Positional and Quantitative Deuteration Analysis

Deuterium NMR (²H NMR) is a specialized NMR technique that directly observes the deuterium nuclei within a molecule. For this compound, which is highly enriched with deuterium, ²H NMR is an invaluable tool for both verifying the positions of the deuterium atoms and quantifying the level of deuteration. sigmaaldrich.com

In the ²H NMR spectrum of this compound, signals corresponding to the deuterium atoms on the methyl (CD₃) and methine (CD) groups would be observed. The chemical shifts of these signals are very similar to the proton chemical shifts of the non-deuterated analogue, isopropylamine (B41738), due to the nearly identical chemical environments. sigmaaldrich.com The integration of these signals provides a quantitative measure of the deuterium enrichment at each specific position. For instance, in a study of aniline-d7 (B85245), ²H NMR was used to confirm that the amino group was indeed deuterated (-ND₂) and to determine its enrichment level relative to the deuterated benzene (B151609) ring. sigmaaldrich.com This direct observation capability is a significant advantage, especially for labile deuterium atoms, such as those on an amine group, which can readily exchange with protons from the environment. sigmaaldrich.com

Key Research Findings from ²H NMR:

Positional Confirmation: Confirms that deuteration has occurred at the intended seven positions of the isopropyl group.

Quantitative Deuteration: Allows for the calculation of the atom percent of deuterium at each site.

Impurity Detection: Can reveal the presence of any partially deuterated or non-deuterated species.

Proton NMR (¹H NMR) for Residual Protium (B1232500) Detection

While ²H NMR focuses on the deuterium atoms, Proton NMR (¹H NMR) is used to detect the small amount of residual non-deuterated (protium) sites in the this compound molecule. sigmaaldrich.com In a highly deuterated compound, the signals from these residual protons are significantly less intense than in a standard ¹H NMR spectrum. sigmaaldrich.com

The ¹H NMR spectrum of this compound would show small signals corresponding to any remaining C-H bonds. The integration of these signals, relative to a known internal standard, allows for the calculation of the percentage of residual protium, which in turn provides another measure of isotopic purity. The presence of deuterium on adjacent carbons also affects the multiplicity (splitting pattern) of the proton signals. For example, a residual proton on the central carbon (CH) would be split by the adjacent deuterium atoms, leading to a more complex multiplet than would be seen in the non-deuterated compound. bdu.ac.in

Table 1: Representative ¹H NMR Data for Isopropylamine (Non-deuterated) for Comparison

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ | ~1.1 | Doublet | 6H |

| CH | ~2.8 | Septet | 1H |

| NH₂ | ~1.2 (variable) | Singlet (broad) | 2H |

Note: Chemical shifts can vary depending on the solvent and concentration. illinois.edu

Carbon-13 NMR (¹³C NMR) for Structural Integrity of the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides crucial information about the carbon framework of the this compound molecule, confirming its structural integrity. rsc.org In the ¹³C NMR spectrum of the non-deuterated isopropylamine, two distinct signals are expected: one for the two equivalent methyl carbons and one for the methine carbon. docbrown.info

For this compound, the ¹³C NMR spectrum will show these same two signals, but they will be split into multiplets due to coupling with the attached deuterium atoms (¹J C-D coupling). blogspot.com The signal for the CD₃ carbons will appear as a septet (a pattern of seven lines), and the signal for the CD carbon will appear as a triplet (a pattern of three lines). blogspot.com The observation of these specific splitting patterns confirms that the carbon skeleton is intact and that the deuterium atoms are bonded to the correct carbons. Discrepancies in chemical shifts can occur depending on the solvent and analyte concentration. mdpi.com

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity |

| CD₃ | ~25 | Septet |

| CD | ~43 | Triplet |

Note: Chemical shifts are approximate and based on the non-deuterated analogue. The actual shifts may be slightly different due to isotope effects. docbrown.infoblogspot.com

Application as a Deuterated Solvent for Enhanced Spectral Resolution in Organic Structural Analysis

Deuterated solvents are essential in NMR spectroscopy to avoid large, interfering signals from the solvent's protons. studymind.co.ukwikipedia.org While common deuterated solvents like chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are widely used, specialized deuterated solvents can be advantageous in specific applications. bdu.ac.inucla.edu

This compound, being a deuterated amine, could potentially be used as a specialized solvent in NMR studies where its chemical properties are beneficial. For example, when studying other amines or compounds that are highly soluble in or reactive with isopropylamine, using its deuterated counterpart as the solvent would allow for clear observation of the analyte's signals without interference. This is particularly useful for studying hydrogen-deuterium exchange reactions at amine sites. bdu.ac.in The use of a deuterated solvent is also crucial for the instrument's deuterium frequency-field lock, which maintains the stability of the magnetic field during the experiment. wikipedia.org

Mass Spectrometry (MS) for Isotopic Purity and Quantitative Analysis

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the isotopic purity and confirming the molecular weight of deuterated compounds. rsc.orgnih.gov

High-Resolution Mass Spectrometry for Isotopic Distribution and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the differentiation of ions with very similar masses. researchgate.net This capability is critical for the analysis of deuterated compounds like this compound. nih.govresearchgate.net

An HRMS analysis of this compound will confirm its molecular weight with high precision. rsc.org The theoretical exact mass of this compound (C₃D₇H₂N) is approximately 66.1174 g/mol . nih.gov HRMS can measure this mass to within a few parts per million (ppm), unequivocally confirming the compound's identity.

Table 3: Theoretical Isotopic Distribution for this compound

| Isotopologue | Description | Theoretical Mass (Da) |

| d₇ | Fully deuterated | 66.1174 |

| d₆ | Missing one deuterium | 65.1111 |

| d₅ | Missing two deuteriums | 64.1048 |

| ... | ... | ... |

| d₀ | Non-deuterated (isopropylamine) | 59.0735 |

Note: The table shows a simplified representation. The actual mass spectrum will show a cluster of peaks for each isotopologue due to the natural abundance of ¹³C.

Quantitative Analysis Using Isotopic Internal Standards in Complex Mixtures

In the quantitative analysis of complex mixtures, such as biological fluids or environmental samples, accuracy and precision are paramount. Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard technique for achieving this, and deuterated compounds like this compound are ideal internal standards. researchgate.net An internal standard (IS) is a compound added in a known quantity to every sample and calibrator to correct for variations during sample processing and analysis. chromatographyonline.com

Stable isotope-labeled (SIL) standards are considered the best choice for mass spectrometry because their chemical and physical properties are nearly identical to those of the analyte being measured (the non-deuterated version). thermofisher.com They co-elute with the analyte during chromatography and exhibit similar ionization behavior in the mass spectrometer's ion source. chromatographyonline.com This allows the SIL standard to accurately compensate for matrix effects—where other components in a complex sample can suppress or enhance the analyte's signal—and for any loss of sample during extraction, derivatization, or injection. scioninstruments.com

Because this compound is chemically identical to isopropylamine but has a different mass (M+7), a mass spectrometer can distinguish between the analyte and the standard. chromatographyonline.com By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve highly accurate quantification, as this ratio remains stable even if the absolute signal intensity fluctuates. scioninstruments.com This approach is crucial for the reliable determination of trace-level compounds in challenging matrices. researchgate.netifpenergiesnouvelles.fr

UPLC-MS/MS Methodologies for Deuterated Amine Quantification

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the sensitive and selective quantification of amines. The use of a deuterated internal standard like this compound is integral to these methods.

Methodologies for amine analysis often involve chromatographic separation on a reversed-phase column, such as an HSS T3 column, which provides excellent retention for polar compounds like amines. mdpi.comacs.org The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comscielo.br

The mass spectrometer is usually operated in positive electrospray ionization (ESI+) mode, as the amine group is readily protonated. nih.govnih.gov Quantification is performed using Multiple Reaction Monitoring (MRM), a highly selective technique where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. epa.gov This process significantly reduces background noise and enhances specificity. For this compound, the precursor and product ions would be distinct from those of the non-deuterated isopropylamine, allowing for simultaneous detection.

The table below outlines typical parameters for UPLC-MS/MS analysis of small amines, which would be applicable for methods involving this compound as an internal standard.

Table 1: Representative UPLC-MS/MS Parameters for Amine Quantification

| Parameter | Setting | Source |

| Chromatography System | Waters ACQUITY UPLC | mdpi.com |

| Column | Waters ACQUITY HSS T3 (2.1 x 100 mm, 1.8 µm) | mdpi.comacs.org |

| Mobile Phase A | 5 mmol/L Ammonium Acetate in Water | mdpi.com |

| Mobile Phase B | Acetonitrile | mdpi.com |

| Flow Rate | 0.3 mL/min | mdpi.comnih.gov |

| Column Temperature | 35-40 °C | mdpi.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Capillary Voltage | 1.5 - 3.5 kV | mdpi.comacs.org |

| Source Temperature | 150 °C | mdpi.comacs.org |

| Desolvation Temperature | 600 °C | mdpi.comacs.org |

| Desolvation Gas Flow | 600 - 1000 L/hr (Nitrogen) | mdpi.comacs.org |

| Collision Gas | Argon | mdpi.comacs.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | epa.gov |

Vibrational Spectroscopy (IR, Raman) for Deuteration Confirmation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental tool for confirming the successful deuteration of a molecule like isopropylamine. The basis of this application lies in the relationship between vibrational frequency and the mass of the atoms involved in the bond. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.

When hydrogen (mass ≈ 1 amu) is replaced by deuterium (mass ≈ 2 amu), the mass of the C-D bond is significantly greater than that of the C-H bond. Consequently, the stretching frequencies for C-D bonds appear at much lower wavenumbers (cm⁻¹) than their C-H counterparts. Similarly, N-D vibrations occur at lower frequencies than N-H vibrations.

Studies on isopropylamine and its N-deuterated species have shown distinct spectral shifts upon deuteration. nasa.govcapes.gov.br For this compound, where all seven non-amino hydrogens are replaced, one would expect the characteristic C-H stretching bands, typically found in the 2800-3000 cm⁻¹ region of the IR and Raman spectra, to be absent or greatly diminished. americanpharmaceuticalreview.com In their place, new, strong bands corresponding to C-D stretching vibrations would appear at approximately 2100-2250 cm⁻¹. The disappearance of the parent compound's C-H signals and the appearance of these new C-D bands provide definitive proof of successful deuteration. nasa.gov

X-ray Crystallographic Studies of this compound Adducts and Complexes

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This method can be applied to study adducts and complexes of this compound to elucidate their molecular structures, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic studies on adducts of this compound are not widely reported, the methodology is well-established for amine complexes. researchgate.net In such a study, a single crystal of a complex formed between this compound and another molecule (e.g., a metal salt or an organic acid) would be irradiated with X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the positions of all atoms (including deuterium) can be resolved. anton-paar.com

Conducting crystallographic studies on the deuterated complex and comparing the results to the non-deuterated isopropylamine analogue would be of significant scientific interest. Such a comparison could reveal subtle structural changes caused by the isotopic substitution, known as isotopic effects. These effects might manifest as minor differences in bond lengths or, more significantly, in the geometry of hydrogen bonds, where the deuterium atom participates in interactions that are slightly different from those of a hydrogen atom. researchgate.net This information is valuable for understanding the nature of intermolecular forces and the influence of isotopic composition on crystal packing.

Applications in Chemical Reaction Mechanism Elucidation Utilizing Iso Propyl D7 Amine

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts. princeton.edu This effect is a cornerstone of mechanistic investigation, providing a window into the bonding changes that occur during the rate-limiting step of a reaction. libretexts.org

Primary Kinetic Isotope Effects to Identify Rate-Limiting Steps

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org For C-H bond cleavage, the replacement of hydrogen with deuterium (B1214612) (C-D) leads to a significantly stronger bond due to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond. libretexts.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, resulting in a kH/kD value greater than 1. pharmacy180.com

The magnitude of the primary KIE can provide detailed information about the transition state. For instance, in the deprotonation of nitroethane by various amine bases, the greatest KIE is observed when the pKa of the nitroalkane is similar to that of the conjugate acid of the amine, indicating a symmetric transition state where the proton is equally shared between the carbon and the base. princeton.edu In the context of iso-propyl-d7-amine, if the C-D bond at the secondary carbon is cleaved during the rate-limiting step, a substantial primary KIE would be expected. For example, in an E2 elimination reaction where a base removes a proton from the isopropyl group, the use of this compound would result in a significantly lower reaction rate compared to its non-deuterated analog. princeton.edu Typical kH/kD values for primary KIEs range from 2 to 8. pharmacy180.com

| Reaction Type | Typical kH/kD Range | Indication |

| E2 Elimination | 6.7 | C-H/D bond broken in the rate-determining step. princeton.edu |

| Free-Radical Bromination | 1.8 - 4.9 | Hydrogen abstraction is the rate-determining step. pharmacy180.com |

| Tautomerization of Acetone (B3395972) | 7 | Tautomerization is the rate-determining step. libretexts.org |

Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs but can provide valuable information about changes in hybridization and electronic environment at the transition state. princeton.edunih.gov

Changes in the hybridization state of a carbon atom bearing a deuterium label can lead to observable secondary KIEs. epfl.ch When a carbon atom changes from sp3 to sp2 hybridization during the transition state, the out-of-plane bending vibrations of the C-H(D) bonds become less restricted, leading to a "normal" secondary KIE (kH/kD > 1), typically in the range of 1.1 to 1.2. epfl.chwikipedia.org Conversely, a change from sp2 to sp3 hybridization results in a more constrained transition state for the C-H(D) bonds, leading to an "inverse" secondary KIE (kH/kD < 1), usually between 0.8 and 0.9. epfl.chwikipedia.org

For example, in a reaction where the isopropyl group of this compound participates in a process that involves a change from sp3 to sp2 hybridization at the secondary carbon (e.g., formation of a carbocation intermediate in an SN1 reaction), a normal secondary KIE would be anticipated. princeton.edu In contrast, if a reaction involves the addition to a carbonyl group, leading to a change from sp2 to sp3 hybridization, an inverse KIE would be observed. epfl.ch A study on the Pin1 peptidyl-prolyl isomerase utilized a Pro-d7 labeled substrate and observed an inverse 2° KIE (kH/kD = 0.86 ± 0.08), indicating rehybridization of the prolyl nitrogen from sp2 to sp3 in the rate-limiting step. nih.gov

| Hybridization Change | Type of SKIE | Typical kH/kD Value |

| sp3 → sp2 | Normal | ~1.1 - 1.2 epfl.chwikipedia.org |

| sp2 → sp3 | Inverse | ~0.8 - 0.9 epfl.chwikipedia.org |

Secondary KIEs can also be influenced by electronic effects such as hyperconjugation. princeton.edumsudenver.edu Hyperconjugation involves the donation of electron density from a C-H(D) σ-bond to an adjacent empty or partially filled p-orbital. Since C-H bonds are slightly weaker and longer than C-D bonds, they are better electron donors. msudenver.edu

In reactions where a positive charge develops at an adjacent center in the transition state (e.g., in an SN1 reaction), the greater hyperconjugative stabilization provided by C-H bonds compared to C-D bonds leads to a faster reaction for the non-deuterated compound, resulting in a normal secondary KIE. msudenver.edu Thus, if this compound were involved in a reaction where a carbocation forms on an adjacent atom, the deuterated methyl groups would provide less stabilization, leading to a slower reaction rate and a kH/kD value greater than 1. These hyperconjugative effects are often observed for β-secondary KIEs. wikipedia.org

Assessment of Rehybridization Effects (sp2 ↔ sp3) in Transition States

Deuterium Labeling for Mechanistic Pathway Tracing

Beyond influencing reaction rates, the deuterium atoms in this compound serve as isotopic labels, allowing chemists to trace the movement of hydrogen atoms throughout a reaction sequence. acs.org This is particularly valuable in complex catalytic cycles where multiple hydrogen transfer steps may occur. researchgate.net

Tracing Hydrogen Transfer Steps in Catalytic Processes

In many catalytic reactions, such as hydrogenations and dehydrogenations, the precise pathway of hydrogen transfer is not immediately obvious. By using a deuterated substrate like this compound, researchers can analyze the deuterium content and position in the products and intermediates to map out the hydrogen transfer steps. researchgate.netnih.gov

For example, in a study of imine hydrogenation catalyzed by a ruthenium complex, deuterium labeling was used to distinguish between different proposed mechanisms. nih.gov The scrambling of deuterium labels from a deuterated catalyst into the N-alkyl substituent of the amine product provided evidence for a reversible hydrogen transfer step. nih.gov Similarly, this compound can be used as an amine donor in transaminase-catalyzed reactions to produce deuterated chiral amines. researchgate.net The analysis of the deuterium distribution in the product can reveal details about the enzyme's mechanism, including the stereoselectivity of hydrogen transfer. rsc.org A study on the regioselective α-deuteration of enals and enones used isopropylamine (B41738) as an organocatalyst in the presence of D2O and AcOD, demonstrating the ability of the amine to facilitate hydrogen/deuterium exchange and highlighting its role in the reaction pathway. nih.govdoi.org

The Role of this compound in Unraveling Chemical Reactions

Introduction

In the realm of organic chemistry, understanding the intricate pathways of chemical reactions is paramount. Isotopically labeled compounds, such as this compound, have emerged as indispensable tools for elucidating reaction mechanisms. The substitution of hydrogen atoms with their heavier isotope, deuterium, provides a subtle yet powerful probe to track the fate of molecules, investigate bond-breaking and bond-forming events, and shed light on the transient intermediates that govern the course of a reaction. This article focuses on the specific applications of this compound in unraveling the complexities of various chemical transformations.

The strategic incorporation of deuterium in this compound allows chemists to gain profound insights into reaction mechanisms that would otherwise remain obscured.

Elucidation of Imine Intermediates and Reversible Steps

The formation of imines, characterized by a carbon-nitrogen double bond, is a common step in many organic reactions. youtube.com The use of deuterated amines like this compound can help confirm the involvement of imine intermediates and the reversibility of their formation. In reactions where an amine condenses with a carbonyl compound, the deuterium atoms on the isopropyl group act as labels. youtube.com If the reaction is reversible, scrambling of these deuterium labels can be observed in the reactants and products, providing evidence for the transient formation of an imine.

For instance, in the ruthenium-catalyzed deaminative coupling of amines, the reaction is proposed to proceed through an imine intermediate. marquette.edunih.gov The use of a deuterated amine in such a reaction and the subsequent analysis of deuterium distribution in the product provide strong support for this mechanistic pathway. marquette.edunih.govacs.org The reversible nature of hydrogen transfer steps, often involving the formation and breaking of C-H (or C-D) and N-H bonds, can be tracked by monitoring the isotopic composition of the reaction components over time.

Investigation of Specific Bond Cleavages and Formations

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and identifying which bonds are broken or formed in that step. By comparing the reaction rate of a substrate with its deuterated counterpart, such as this compound, chemists can deduce whether a C-D bond is cleaved in the rate-determining step. A significant difference in reaction rates (a primary KIE) suggests that the C-D bond is indeed broken during this crucial phase.

In a study on the deacetylative amination of acetyl arenes, which involves C-C bond cleavage, isotopic labeling studies could be employed to pinpoint the exact mechanism of bond scission. acs.org While the provided study does not explicitly use this compound, the principle remains the same. If a deuterated analog were used, the presence or absence of a KIE would help to elucidate the mechanism of the C-C bond cleavage step. acs.org

Role in Catalytic Processes and Transformations

This compound and other deuterated amines play a crucial role in understanding the mechanisms of various catalytic processes.

Deuterated Amine in Deaminative Coupling Reactions

Deaminative coupling reactions, which involve the joining of two amine molecules with the elimination of ammonia (B1221849), are efficiently catalyzed by transition metals like ruthenium. marquette.edunih.govias.ac.in These reactions are valuable for the synthesis of secondary amines. marquette.edu The mechanism often involves the initial dehydrogenation of an amine to an imine, followed by nucleophilic attack of a second amine and subsequent steps. researchgate.net

In a study utilizing a ruthenium catalyst, the reaction of aniline-d7 (B85245) with 4-methoxybenzylamine (B45378) resulted in a product with significant deuterium incorporation (18% D) at the α-CH₂ position. marquette.edunih.govacs.org This observation strongly suggests that the reaction proceeds through an imine intermediate and involves reversible hydrogen transfer steps. marquette.edunih.gov The deuterium from the labeled aniline (B41778) is transferred to the methylene (B1212753) group of the product, providing a clear tracer for the reaction pathway.

Table 1: Deuterium Incorporation in Deaminative Coupling

| Reactants | Catalyst | Product | Deuterium Incorporation | Reference |

| Aniline-d7 and 4-methoxybenzylamine | Ruthenium complex | Secondary amine | 18% D at α-CH₂ | marquette.edunih.govacs.org |

Influence on Metal-Catalyzed Alkylation and Amination Mechanisms

Metal-catalyzed N-alkylation of amines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is an atom-economical and environmentally benign process for synthesizing N-alkylated amines. ionike.comacs.org The mechanism typically involves the dehydrogenation of the alcohol to an aldehyde or ketone, condensation with the amine to form an imine, and subsequent hydrogenation of the imine. acs.org

The use of deuterated compounds in these reactions provides critical mechanistic information. For example, in iridium-catalyzed alkylation of amines, computational studies have elucidated the detailed catalytic cycle, highlighting the importance of the catalyst's resting state and the rate-determining step, which was found to be imine coordination. acs.org While the specific use of this compound is not detailed in this particular study, the principles of using deuterated substrates to probe the mechanism are directly applicable.

In palladium-catalyzed hydroamination reactions, mechanistic studies have revealed that the process can proceed through different intermediates depending on the specific catalyst and substrates. acs.org Isotopic labeling studies are instrumental in distinguishing between pathways, such as those involving insertion of an alkene into a metal-hydride bond versus those proceeding through a metal-amido intermediate. acs.org

Studies of Oxidative and Reductive Reactivity

The deuterium atoms in this compound can influence the rates of oxidation and reduction reactions, providing insights into the mechanisms of these transformations. The C-D bond is stronger than the C-H bond, and thus, reactions involving the cleavage of this bond will be slower. This kinetic isotope effect can be used to determine if C-H bond cleavage is the rate-determining step in an oxidation reaction.

For instance, the oxidation of tertiary amines can proceed through the formation of an iminium intermediate. bac-lac.gc.ca The use of a deuterated amine would allow for the investigation of the initial C-H bond cleavage step. Similarly, in reductive amination reactions, where an aldehyde or ketone is converted to an amine, a deuterated reducing agent or a deuterated amine can be used to trace the path of the hydrogen/deuterium atoms. unisi.it

Table 2: Reactivity of Deuterated Amines

| Reaction Type | Reagents | Potential Product | Mechanistic Insight from Deuteration | Reference |

| Oxidation | Potassium permanganate (B83412) or hydrogen peroxide | Deuterated nitro compounds or imines | Slower reaction rates in steps involving C-D bond cleavage can be observed. | |

| Reduction | Lithium aluminum hydride | Deuterated secondary amines | Preserves deuterium labels, allowing for the tracking of the isotopic label throughout the reaction. |

Applications in Biochemical and Biological Research Non Clinical with Iso Propyl D7 Amine

Isotopic Labeling in Metabolic Pathway Research

The substitution of hydrogen with deuterium (B1214612) in iso-propyl-d7-amine provides a stable, non-radioactive tracer for metabolic studies. cymitquimica.com This allows for the detailed investigation of how amine-containing compounds are processed and transformed within biological systems.

Tracing Amine Metabolism Pathways in in vitro and ex vivo Systems

In controlled in vitro (cell-free) and ex vivo (tissue-based) environments, this compound is employed to delineate the metabolic fate of isopropylamine (B41738) and related structures. nih.gov By introducing the deuterated compound into these systems, researchers can track its conversion into various metabolites using techniques like mass spectrometry. This approach helps to identify the enzymes and biochemical reactions involved in amine metabolism. For instance, studies can elucidate whether an amine is a substrate for enzymes like monoamine oxidases or cytochrome P450s by observing the formation of deuterated products. nih.gov The distinct mass shift provided by the seven deuterium atoms allows for clear differentiation between the parent compound and its metabolites, improving the accuracy of quantitative analyses.

Investigation of Enzyme Substrate Specificity and Reaction Mechanisms

This compound is instrumental in probing the substrate specificity of enzymes that process amines. wisc.edu By comparing the enzymatic conversion of this compound with its non-deuterated counterpart and other amine substrates, researchers can gain insights into how the enzyme recognizes and binds its substrates. diva-portal.orgresearchgate.net Variations in reaction rates or product formation can reveal the importance of specific structural features of the substrate for enzymatic activity. wisc.edu

Furthermore, the use of deuterated substrates like this compound can help elucidate the step-by-step mechanism of an enzymatic reaction. nih.gov For example, in reactions involving the transfer of the amine group, such as those catalyzed by transaminases, using a deuterated amine donor can help track the fate of the amino group and understand the stereochemistry of the reaction. diva-portal.org

Impact of Deuterium on Enzymatic Reaction Rates

The replacement of hydrogen with deuterium can significantly alter the rate of enzymatic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). google.comlibretexts.org The C-D bond is stronger than the C-H bond, meaning that more energy is required to break it. google.com If the cleavage of a C-H bond is the rate-limiting step of an enzymatic reaction, substituting it with a C-D bond will slow down the reaction. libretexts.orgpharmacy180.com

By measuring the KIE with this compound, researchers can determine whether the breaking of a C-H bond on the isopropyl moiety is a critical, rate-determining step in the enzymatic mechanism. libretexts.org A significant KIE (where the rate with the hydrogen-containing substrate is much faster than with the deuterium-containing one) provides strong evidence for this. pharmacy180.comwikipedia.org This information is crucial for building a complete picture of the enzyme's catalytic cycle. nih.govnih.gov The magnitude of the KIE can also provide insights into the geometry of the transition state of the reaction. pharmacy180.comprinceton.edu

Functional Probes for Biomolecular Interactions

The unique properties of deuterated compounds like this compound also make them effective probes for studying how molecules interact with each other within a biological context.

Deuterated Amine in Enzyme Inhibition Studies

This compound and other deuterated amines can be used to investigate the mechanisms of enzyme inhibition. google.comchemicalbook.com In some cases, the deuterated compound itself may act as an inhibitor, and studying its binding can reveal details about the enzyme's active site. nih.gov The altered bond strength due to deuteration can lead to more stable interactions with the enzyme, potentially enhancing inhibitory effects. For example, deuteration can stabilize hydrogen bonds and hydrophobic interactions, which can prolong the duration of inhibition.

By comparing the inhibitory potency of this compound with its non-deuterated form, researchers can infer the importance of specific hydrogen bonds or other interactions in the binding of the inhibitor to the enzyme. This can be particularly useful in the rational design of more potent and specific enzyme inhibitors.

Probing Active-Site Residue Interactions via Crystallography

X-ray and neutron crystallography are powerful techniques used to determine the three-dimensional structure of proteins, including the intricate details of their active sites. epj-conferences.organu.edu.au When a ligand like this compound is bound to an enzyme, crystallographic studies can reveal the precise interactions between the ligand and the amino acid residues of the enzyme. rcsb.orgmdpi.com

The use of a deuterated ligand is particularly advantageous in neutron crystallography, as deuterium has a larger neutron scattering cross-section than hydrogen, making it more visible in the resulting structural model. epj-conferences.org This allows for a more accurate determination of the positions of the deuterium atoms and the hydrogen bonds they form with the protein. epj-conferences.orgnih.gov This detailed structural information is invaluable for understanding the basis of substrate recognition, catalysis, and inhibition. nih.govresearchgate.net For example, crystallographic studies have shown how deuterated structures can enhance binding specificity through stabilized hydrogen bonds and hydrophobic interactions with active-site residues.

Data Tables

Table 1: Research Findings on the Biological Activity of this compound and its Analogs

| Study | Compound | Biological Activity | Methodology | Key Findings |

| Metabolic Pathway Analysis | This compound | Tracer for amine metabolism | in vitro and ex vivo systems with mass spectrometry | Allows for the clear identification and quantification of metabolites due to the distinct mass shift from deuterium labeling. |

| Enzyme Mechanism Study | This compound | Substrate for amine oxidases | Kinetic Isotope Effect (KIE) measurements | A significant KIE indicates that C-H bond cleavage is a rate-determining step in the enzymatic reaction. libretexts.orgpharmacy180.com |

| Enzyme Inhibition | This compound | Protease inhibitor | Crystallographic and kinetic studies | Deuteration can enhance binding specificity and prolong inhibition by stabilizing enzyme-substrate complexes. |

Table 2: Comparison of this compound with Similar Deuterated Amines

| Compound | CAS Number | Molecular Formula | Key Structural Difference | Primary Application |

| This compound | 106658-09-7 | C₃D₇H₂N | Seven deuterium atoms on the isopropyl group. lgcstandards.com | Metabolic tracer, enzyme mechanism studies. cymitquimica.com |

| Di-n-propyl-d7-amine | 63220-61-1 | C₆H₁₅N | Larger hydrocarbon chain. | Suited for studies involving hydrophobic interactions. |

| Dimethyl-d6-amine HCl | 53170-19-7 | C₂D₆H₃N·HCl | Hydrochloride salt, improving aqueous solubility. | Biochemical assays and labeling in aqueous solutions. |

Isotope Effects in Biological Systems

The substitution of hydrogen with its heavier isotope, deuterium, can subtly alter the physicochemical properties of a molecule, leading to observable kinetic isotope effects (KIEs). These effects are particularly valuable in studying non-covalent interactions, such as protein-ligand binding. The change in mass and vibrational frequency of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can influence binding affinities and the dynamics of complex formation and dissociation. nih.govresearchgate.net

A notable study in this area, while not focusing on binding affinity in terms of a dissociation constant, investigated the interaction between a membrane protein and a polymer containing perdeuterated isopropylamine. Researchers utilized amphipathic polymers (amphipols) to create a water-soluble complex with the transmembrane domain of outer membrane protein A (tOmpA) for solution NMR studies. pnas.orgnih.gov By comparing the NMR spectra of the protein in the presence of a fully hydrogenated amphipol (HAPol) versus a partially deuterated version (DAPol) where the isopropylamine and octylamine (B49996) chains were perdeuterated, they could map the interactions between the protein and the polymer. pnas.orgnih.gov

The primary finding was that the substitution of hydrogen with deuterium in the amphipol's alkyl chains, including the isopropyl groups, had a measurable effect on the NMR spectrum of the protein. Specifically, it influenced the linewidths of the amide proton signals, which provides information about the proximity and dynamics of the interaction. nih.gov

Research Findings from NMR Study of tOmpA with Deuterated Amphipol

| Residue Location in tOmpA | Observation with Hydrogenated APol (HAPol) | Observation with Deuterated APol (DAPol) | Interpretation |

| β-barrel Region | Broader amide proton linewidths in ¹H dimension (30-40% broader compared to detergent). nih.gov | Sharper linewidths compared to HAPol. | The deuterated alkyl chains of DAPol, including the isopropylamine groups, are in close proximity to the hydrophobic transmembrane surface of the protein. The absence of protons on the deuterated polymer reduces dipolar relaxation effects, leading to sharper signals for the nearby protein amides. nih.gov |

| Loop Regions | Pronounced line broadening due to chemical exchange. nih.gov | Less significant difference in linewidths compared to the β-barrel. | The flexible loop regions of the protein have less direct and sustained contact with the hydrophobic chains of the amphipol. |

This table summarizes the findings from the study by Zoonens et al. on the interaction between the tOmpA protein and amphipols containing either hydrogenated or perdeuterated isopropylamine and octylamine chains. nih.gov

This study serves as a clear example of how deuterium substitution on a ligand—in this case, the isopropylamine-containing polymer—can be used as a tool to probe protein-ligand interactions. The observed changes in the NMR spectrum upon deuteration provide direct evidence of the spatial relationship between the ligand and the protein surface. nih.gov While this particular research did not quantify a change in binding affinity (K_d), the principles of the kinetic isotope effect suggest that such substitutions can and do alter the thermodynamics of binding. Deuteration can lead to changes in activation energy for association and dissociation of a complex, which was observed in gas-phase studies of a protein-fatty acid complex. nih.gov These effects stem from differences in the zero-point energies of C-H versus C-D bonds, which can impact the stability of the bound state. researchgate.netmdpi.com

Applications in Analytical Methodology Development and Standards Utilizing Iso Propyl D7 Amine

Development of Quantitative Analytical Methods Using Isotopic Standards

The use of stable isotope-labeled compounds, including deuterated amines, is a cornerstone of modern quantitative analysis, particularly in the field of isotope dilution mass spectrometry (IDMS). tandfonline.comgoogle.com This technique is renowned for its high accuracy and precision. tandfonline.com

Internal Standards in Chromatographic-Mass Spectrometric Analyses

Iso-Propyl-d7-amine is an ideal internal standard for the quantification of its non-deuterated analog, isopropylamine (B41738), using chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). clearsynth.comgoogle.comhelcom.fi Internal standards are essential for accurate quantification because they are added in a known quantity to samples at the beginning of the analytical process. lgcstandards.com

The core principle is that the deuterated standard behaves almost identically to the target analyte throughout sample preparation, extraction, and chromatographic separation. lgcstandards.com However, due to its higher mass, it is readily distinguished by the mass spectrometer. rsc.org By comparing the detector response of the analyte to that of the known amount of the internal standard, analysts can achieve precise quantification. clearsynth.com This approach effectively corrects for variations in sample volume, extraction efficiency, and instrument response, and it is particularly crucial for compensating for "matrix effects" in complex samples like biological fluids or environmental extracts, where other components can suppress or enhance the analyte signal. clearsynth.comnih.govmdpi.com The use of deuterated internal standards is a powerful method for the unambiguous, quantitative determination of target compounds. americanlaboratory.com

A study on the analysis of opioids using GC/MS/MS demonstrated the power of the isotope dilution technique, where deuterated analogs of target compounds served as internal standards for precise quantitation. americanlaboratory.com Similarly, the analysis of elastin (B1584352) degradation biomarkers was significantly improved by developing a stable deuterium (B1214612) internal standard, desmosine-d4, for accurate and sensitive isotope-dilution LC-MS/MS analysis. nih.gov

Method Validation for Precision and Accuracy in Research Assays

Method validation is a critical process in analytical chemistry that ensures a procedure is robust, reliable, and fit for its intended purpose. clearsynth.com The use of deuterated standards like this compound is integral to this process. By spiking samples with a known concentration of the deuterated standard, researchers can rigorously assess the method's performance characteristics.

Key validation parameters established using this approach include:

Precision: The closeness of repeated measurements to each other.

Accuracy: The closeness of a measured value to the true value.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.

Recovery: The efficiency of the extraction process.

For instance, in the development of an assay to measure insulin (B600854) levels, a known amount of a deuterated insulin analog was used as an internal standard. nih.gov This allowed for accurate measurement of insulin concentrations and demonstrated a good correlation with standard immunoassay data, and in some cases, corrected for overestimation by the immunoassay. nih.gov The use of stable isotope-labeled internal standards is a key feature in optimizing the accuracy of such assays.

Role in NMR Solvent Systems for Enhanced Spectral Resolution and Signal-to-Noise Ratio

In Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, the signal from hydrogen atoms in the solvent can overwhelm the signals from the analyte, making spectral interpretation difficult or impossible. labinsights.nl Deuterated solvents, in which hydrogen atoms are replaced with deuterium, are used to circumvent this problem. labinsights.nlsavemyexams.com Since deuterium nuclei absorb radio waves in a different region than protons, using a deuterated solvent effectively removes the large solvent peak from the ¹H NMR spectrum. savemyexams.com

While this compound is not a common NMR solvent itself, the principles apply to deuterated compounds in general. Common deuterated solvents include chloroform-d (B32938) (CDCl₃), deuterium oxide (D₂O), and dimethyl sulfoxide-d6 (DMSO-d6). labinsights.nl The use of these solvents leads to clearer and more precise spectral analysis. labinsights.nl Furthermore, modern NMR spectrometers utilize the deuterium signal from the solvent for a process called "locking," which stabilizes the magnetic field strength and ensures the stability and reproducibility of the measurement. This lock signal is crucial for long experiments and for achieving high spectral resolution. The deuterium frequency is also used to accurately define the 0 ppm reference point on the spectral axis.

Application as a Chemical Reference Standard for Isotopic Purity Assessments

The quality of a deuterated standard is critical for its use in quantitative analysis. lgcstandards.comavantiresearch.com this compound can serve as a chemical reference standard to assess the isotopic purity of other batches of the same compound or related deuterated materials. lgcstandards.comlgcstandards.com Isotopic purity refers to the percentage of the compound that is fully labeled with the desired number of deuterium atoms. avantiresearch.com

High-resolution mass spectrometry (HR-MS) and NMR spectroscopy are the primary techniques used to evaluate isotopic enrichment and structural integrity. rsc.org

HR-MS can distinguish between molecules with very small mass differences, allowing for the determination of the distribution of different isotopologues (e.g., d7, d6, d5 versions of the molecule) in a sample. rsc.org

NMR confirms the positions of the deuterium labels within the molecule and can also provide information on the relative isotopic purity. rsc.org

A high isotopic purity is essential because the presence of unlabelled or partially labeled standard can interfere with the measurement of the analyte, potentially leading to an overestimation of the analyte's concentration and affecting the assay's sensitivity and dynamic range. avantiresearch.comindustry.gov.au For example, a study evaluating several commercially available deuterated compounds found varying levels of isotopic purity, highlighting the importance of such assessments. rsc.org

| Compound | Calculated % Isotopic Purity |

|---|---|

| Benzofuranone derivative (BEN-d₂) | 94.7 |

| Tamsulosin-d₄ (TAM-d₄) | 99.5 |

| Oxybutynin-d₅ (OXY-d₅) | 98.8 |

| Eplerenone-d₃ (EPL-d₃) | 99.9 |

| Propafenone-d₇ (PRO-d₇) | 96.5 |

Data sourced from a study on the evaluation of isotopic enrichment and structural integrity of deuterium labeled compounds. rsc.org

Use in Environmental Research as Pollutant Standards

The accurate measurement of pollutants in environmental matrices such as water, soil, and air is a significant analytical challenge due to the typically low concentrations of contaminants and the complexity of the samples. helcom.finih.govmdpi.com Deuterated compounds are widely used as standards in environmental analysis to ensure reliable and accurate quantification of pollutants like polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and other persistent organic pollutants (POPs). clearsynth.comhelcom.fi

In this context, a deuterated analog of a target pollutant, such as this compound for the analysis of isopropylamine (if it were an environmental contaminant of interest), would be added to an environmental sample before extraction and cleanup. helcom.fi This allows for the correction of analyte losses during the extensive sample preparation process and mitigates matrix effects during analysis by GC-MS or LC-MS. nih.govmdpi.com For example, guidelines for determining POPs in seawater recommend the use of deuterated PAH compounds as internal standards for both GC-MS and HPLC analysis. helcom.fi A study on quantifying tire tread particles in environmental samples developed a novel method using deuterated internal standards of a similar polymeric structure to correct for variable analyte recovery, resulting in a reliable and transferable protocol. nih.govmdpi.com

Advanced Synthetic Applications of Iso Propyl D7 Amine As a Building Block

As a Chiral Auxiliary or Ligand Precursor for Deuterated Systems

While the direct use of iso-propyl-d7-amine as a chiral auxiliary is not extensively documented in readily available literature, the principles of chiral auxiliary-based synthesis suggest its potential utility. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. york.ac.uk The auxiliary is subsequently removed to yield the enantiomerically enriched product. york.ac.uk In the context of deuterated systems, this compound could theoretically be converted into a chiral auxiliary. This deuterated auxiliary could then be used to control the stereochemistry of reactions, leading to the formation of deuterated molecules with high enantiomeric purity.

Similarly, this compound can serve as a precursor for deuterated ligands. Ligands are crucial in coordination chemistry and catalysis, influencing the reactivity and selectivity of metal centers. acs.org For instance, the π-annulated carbene 1,3-di-iso-propylbenzimidazolin-2-ylidene (BIiPr) is a ligand used in nickel(0) chemistry. acs.org By starting with this compound, a deuterated version of this and other ligands can be synthesized. These deuterated ligands would be invaluable in mechanistic studies of catalytic reactions, allowing researchers to track the ligand's role and fate through techniques like NMR spectroscopy.

The synthesis of chiral nonracemic tetrahydroquinolines, which can act as secondary amine catalysts, has been achieved through imino Diels-Alder reactions. sfu.ca The resolution of these racemic mixtures provides access to enantiopure catalysts. sfu.ca Applying this methodology with a deuterated amine component derived from this compound could yield deuterated chiral catalysts for asymmetric synthesis.

Building Block for Complex Deuterated Molecules

The incorporation of deuterium (B1214612) into drug molecules can significantly alter their metabolic pathways, often leading to improved pharmacokinetic profiles. This "deuterium effect" has spurred interest in the synthesis of deuterated pharmaceutical intermediates. This compound is a key starting material for creating such intermediates.

A notable example is the synthesis of deuterated analogs of drugs where an isopropylamine (B41738) moiety is present. By substituting the standard isopropylamine with this compound in the synthetic route, researchers can introduce a stable isotopic label. This is particularly useful for quantitative bioanalytical studies using mass spectrometry, where the deuterated compound serves as an ideal internal standard. For instance, the synthesis of deuterated Sal-AMS ([D4]-Sal-AMS), an internal standard for the quantitation of 5′-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS), involved the use of deuterated starting materials to build the final molecule. nih.gov While this specific example does not use this compound, it illustrates the principle of using deuterated building blocks for creating internal standards.

Furthermore, methods for the preparation of deuterated intermediates often involve reactions like aldehyde-amine condensation followed by deuteration. google.com this compound can be directly employed in such sequences to introduce the deuterated isopropyl group into a target molecule.

The following table provides a conceptual overview of how this compound could be used to generate deuterated pharmaceutical intermediates.

| Target Intermediate Class | Synthetic Approach | Role of this compound | Potential Application |

| Deuterated N-isopropyl amides | Acylation of this compound with a carboxylic acid derivative | Provides the deuterated isopropylamide core | Building blocks for deuterated drugs containing this functional group |

| Deuterated secondary amines | Reductive amination of a ketone or aldehyde with this compound | Introduces the deuterated N-isopropyl group | Intermediates for various active pharmaceutical ingredients |

| Deuterated sulfonamides | Reaction of a sulfonyl chloride with this compound | Forms the deuterated N-isopropylsulfonamide moiety | Precursors for deuterated diuretic or antibiotic drugs |

This compound readily undergoes reactions typical of primary amines to form a variety of deuterated nitrogen-containing compounds. The synthesis of deuterated amides is a straightforward application, achieved through the acylation of this compound with acyl chlorides or other activated carboxylic acid derivatives. These deuterated amides are valuable as intermediates in the synthesis of more complex molecules or as subjects of study for understanding reaction mechanisms and kinetic isotope effects. nih.gov

The formation of other nitrogen-containing heterocycles is also an important application. For example, nitrogen-containing heterocycles are prevalent in antiviral agents. mdpi.com The synthesis of these compounds often involves the coupling of an amine derivative. mdpi.com Using this compound in such synthetic sequences would lead to deuterated heterocyclic compounds.

The synthesis of 2-aminopropyl benzopyran derivatives, which have shown potential as agents against triple-negative breast cancer, involves the functionalization of an amine group. nih.gov Incorporating this compound would produce deuterated analogs for further pharmacological evaluation.

The table below summarizes key reactions for forming deuterated nitrogen-containing derivatives from this compound.

| Derivative Type | Reaction | Reactant | Product Structure Example |

| Deuterated Amide | Acylation | Acyl chloride (R-COCl) | R-CO-NH-CD(CD₃)₂ |

| Deuterated Sulfonamide | Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | R-SO₂-NH-CD(CD₃)₂ |

| Deuterated Secondary Amine | Reductive Amination | Ketone (R₂C=O) | R₂CH-NH-CD(CD₃)₂ |

[D7]isopropylsulfamoyl chloride is itself a valuable deuterated building block. It has been used in the synthesis of [D7]bentazone, a deuterated herbicide, by reacting it with methyl anthranilate. researchgate.netresearchgate.net This demonstrates a multi-step synthesis where the deuterium label from this compound is carried through several transformations to be incorporated into a final complex molecule.

The synthesis of sulfamoyl chlorides in general can be challenging, and attempts to synthesize sterically hindered variants like di-isopropylsulfamoyl chloride have been reported to be unsuccessful. cdnsciencepub.com This highlights the specific utility of having access to the deuterated isopropylsulfamoyl chloride for targeted isotopic labeling.

Research findings on the synthesis of [D7]isopropylsulfamoyl chloride and its application are detailed in the following table.

| Starting Material | Reagents | Product | Application of Product | Reported Yield | Reference |

| This compound | 1. Chlorosulfonic acid 2. Phosphorus pentachloride | [D7]isopropylsulfamoyl chloride | Synthesis of [D7]bentazone | 7% | researchgate.net, rivm.nl |

| [D7]isopropylsulfamoyl chloride | Methyl anthranilate | [D7]bentazone | Isotope-labeled herbicide for research | - | researchgate.net, researchgate.net |

Formation of Deuterated Amides and Other Nitrogen-Containing Derivatives

Role in Biocatalytic Transformations

Biocatalytic transamination, employing transaminase enzymes, is a powerful method for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govucl.ac.uk This process involves the transfer of an amino group from an amine donor to a ketone acceptor. researchgate.net Isopropylamine is an industrially favored amine donor due to its low cost and the fact that the byproduct, acetone (B3395972), is volatile and easily removed, which helps to drive the reaction equilibrium towards the product. researchgate.netdiva-portal.orgresearchgate.net

The use of this compound as an amine donor in these reactions offers a unique tool for mechanistic studies. By tracking the transfer of the deuterated amino group, researchers can gain insights into the enzyme's catalytic mechanism and reaction kinetics. While many wild-type transaminases have limited acceptance of isopropylamine, enzyme engineering efforts have been successful in developing variants with improved activity and tolerance for this donor. researchgate.netrsc.org